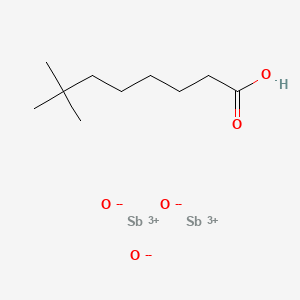

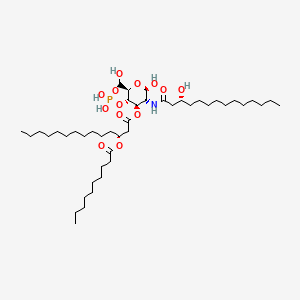

Phosphoric acid, mono(2-ethoxy-3-(hexadecyloxy)propyl) mono(2-((1-methylethyl)amino)ethyl) ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of CP-44 involves complex organic synthesis techniques. The preparation methods include:

Synthetic Routes: The compound is synthesized using a combination of mRNA display screening and structure-based drug design (SBDD).

Reaction Conditions: The synthesis typically involves multiple steps, including peptide bond formation, cyclization to form the macrocyclic structure, and purification to obtain the final product.

Industrial Production Methods: Industrial production of CP-44 would likely involve large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS), followed by cyclization and purification steps.

Análisis De Reacciones Químicas

CP-44 undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, which may affect its stability and efficacy.

Reduction: Reduction reactions can also occur, potentially altering the compound’s structure and activity.

Substitution: CP-44 can undergo substitution reactions, where functional groups on the molecule are replaced with other groups.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

CP-44 has a wide range of scientific research applications, including:

Chemistry: In chemistry, CP-44 is used as a model compound for studying macrocyclic peptide synthesis and structure-activity relationships.

Biology: In biological research, CP-44 is used to study the inhibition of PCSK9, a protein involved in cholesterol metabolism.

Medicine: CP-44 has potential therapeutic applications in the treatment of cardiovascular diseases.

Industry: In the pharmaceutical industry, CP-44 serves as a lead compound for the development of new PCSK9 inhibitors.

Mecanismo De Acción

CP-44 exerts its effects by inhibiting the activity of PCSK9, a protein that regulates the degradation of low-density lipoprotein receptors (LDLR) on the surface of liver cells. By inhibiting PCSK9, CP-44 increases the number of LDLR available to remove LDL cholesterol from the bloodstream, thereby lowering cholesterol levels . The molecular targets and pathways involved include the binding of CP-44 to PCSK9, preventing its interaction with LDLR, and promoting the recycling of LDLR to the cell surface .

Comparación Con Compuestos Similares

CP-44 is unique among PCSK9 inhibitors due to its bicyclic macrocyclic structure, which enhances its binding affinity and stability. Similar compounds include:

Alirocumab: A monoclonal antibody that inhibits PCSK9, used for lowering LDL cholesterol levels.

Evolocumab: Another monoclonal antibody targeting PCSK9, with similar therapeutic applications.

CP-44’s uniqueness lies in its small molecule nature, which offers advantages in terms of oral bioavailability and ease of synthesis compared to monoclonal antibodies and siRNA-based therapies .

Propiedades

Número CAS |

128723-54-6 |

|---|---|

Fórmula molecular |

C26H56NO6P |

Peso molecular |

509.7 g/mol |

Nombre IUPAC |

(2-ethoxy-3-hexadecoxypropyl) 2-(propan-2-ylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C26H56NO6P/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-21-30-23-26(31-6-2)24-33-34(28,29)32-22-20-27-25(3)4/h25-27H,5-24H2,1-4H3,(H,28,29) |

Clave InChI |

QYZIFENMIRZXEQ-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[NH2+]C(C)C)OCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;hydroiodide](/img/structure/B12811468.png)